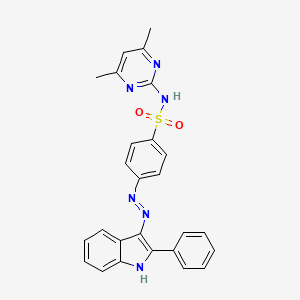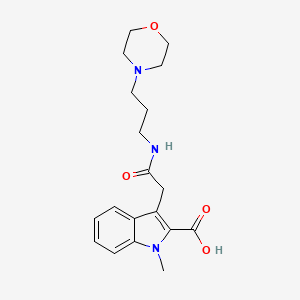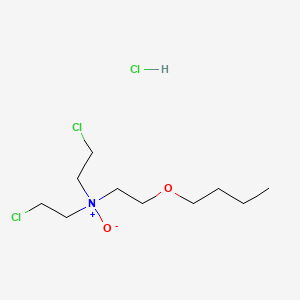
N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de N-óxido de 2-butoxi-2',2''-dicloroetrilamine es un compuesto químico con la fórmula molecular C10H22Cl2NO2. Es conocido por su estructura única, que incluye un grupo butoxi y dos grupos dicloroetrilamine. Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a su reactividad y potencial actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de N-óxido de 2-butoxi-2',2''-dicloroetrilamine generalmente implica la reacción de 2-butoxiethanol con 2,2'-dicloroetrilamine en presencia de un agente oxidante. La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación del N-óxido. La sal de clorhidrato se obtiene luego tratando el N-óxido con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactivos de grado industrial y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El producto final se purifica mediante técnicas de cristalización o destilación.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de N-óxido de 2-butoxi-2',2''-dicloroetrilamine experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse aún más para formar productos de mayor estado de oxidación.
Reducción: Puede reducirse a su amina correspondiente.
Sustitución: Los átomos de cloro pueden sustituirse con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como azida de sodio o tiocianato de potasio se pueden usar en condiciones suaves.
Principales productos formados
Oxidación: Productos de mayor estado de oxidación como N-óxidos.
Reducción: Aminas correspondientes.
Sustitución: Productos con nucleófilos sustituidos que reemplazan los átomos de cloro.
Aplicaciones Científicas De Investigación
El clorhidrato de N-óxido de 2-butoxi-2',2''-dicloroetrilamine se utiliza en varios campos de investigación científica:
Química: Como reactivo en la síntesis orgánica y como intermedio en la preparación de otros compuestos.
Biología: Se estudia por su potencial actividad biológica e interacciones con moléculas biológicas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluyendo como agente antimicrobiano o anticancerígeno.
Industria: Se utiliza en la producción de productos químicos especiales y como catalizador en ciertos procesos industriales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de N-óxido de 2-butoxi-2',2''-dicloroetrilamine implica su interacción con dianas moleculares como enzimas y receptores. El compuesto puede formar enlaces covalentes con sitios nucleofílicos en proteínas, lo que lleva a la inhibición o activación de la actividad enzimática. Las vías implicadas incluyen estrés oxidativo y alteración de los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
2-Butoxiethanol: Un compuesto relacionado con una estructura similar pero menos compleja.
2,2'-Dichlorotriethylamine: Comparte los grupos dicloroetrilamine, pero carece del grupo butoxi y la funcionalidad N-óxido.
N,N-Dimetil-2-butoxiethylamine: Estructura similar, pero con sustituyentes diferentes.
Singularidad
El clorhidrato de N-óxido de 2-butoxi-2',2''-dicloroetrilamine es único debido a su combinación de grupos butoxi y dicloroetrilamine, junto con la funcionalidad N-óxido. Esta estructura única imparte una reactividad química distinta y un potencial actividad biológica, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación.
Propiedades
Número CAS |
102433-84-1 |
|---|---|
Fórmula molecular |
C10H22Cl3NO2 |
Peso molecular |
294.6 g/mol |
Nombre IUPAC |
2-butoxy-N,N-bis(2-chloroethyl)ethanamine oxide;hydrochloride |
InChI |
InChI=1S/C10H21Cl2NO2.ClH/c1-2-3-9-15-10-8-13(14,6-4-11)7-5-12;/h2-10H2,1H3;1H |
Clave InChI |
VZPYHYCNBLUAGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC[N+](CCCl)(CCCl)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


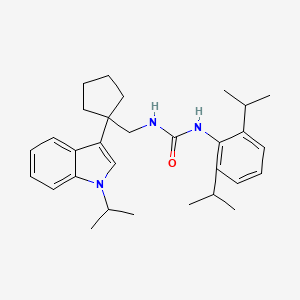
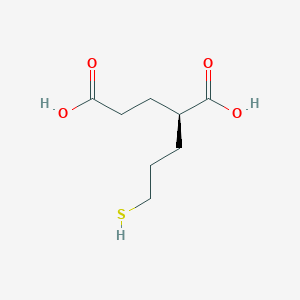
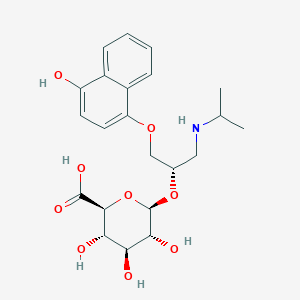

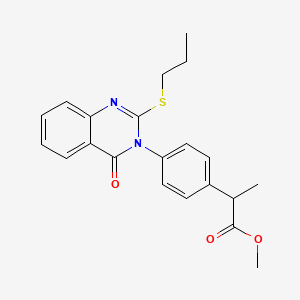
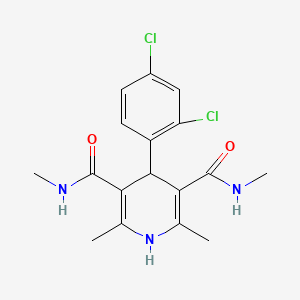
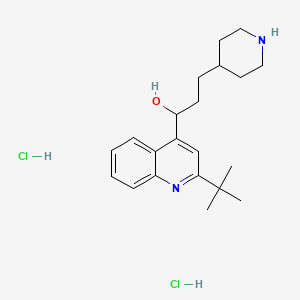

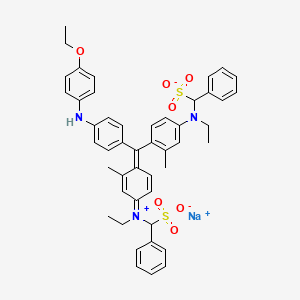
![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
